molecular formula C9H7ClFN B3375073 3-(2-Chloro-6-fluorophenyl)propanenitrile CAS No. 1057676-61-5

3-(2-Chloro-6-fluorophenyl)propanenitrile

Cat. No.: B3375073
CAS No.: 1057676-61-5
M. Wt: 183.61
InChI Key: RFRIAUVPCSRKFU-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)propanenitrile is an organonitrile compound featuring a chloro-fluorinated aromatic ring linked to a propanenitrile group. Its molecular formula is C₉H₆ClFN, with an approximate molecular weight of 183.5 g/mol (calculated based on atomic composition). The 2-chloro-6-fluorophenyl substituent introduces steric and electronic effects, influencing its solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRIAUVPCSRKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-(2-Chloro-6-fluorophenyl)propanenitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Chloro-6-fluorophenyl)propanenitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 3-(2-chloro-6-fluorophenyl)propanenitrile and related compounds:

Compound Name Molecular Formula Functional Groups CAS Number (if available) Key Properties/Applications
This compound C₉H₆ClFN Nitrile, chloro-fluorophenyl Not explicitly provided High polarity; synthetic intermediate
Methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate C₁₂H₁₀ClFNO₃ Isoxazole, ester, chloro-fluorophenyl 4415-09-2 Likely bioactive (amide/ester motifs common in drugs)
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide C₁₁H₉ClFN₂O₂ Isoxazole, amide, chloro-fluorophenyl 4415-11-6 Enhanced solubility due to amide group
3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one C₁₃H₈ClFOS Ketone, thienyl, chloro-fluorophenyl Not provided Conjugated system for UV activity; crystallographically characterized
Key Observations:

Functional Group Impact: The nitrile group in the target compound offers distinct reactivity (e.g., hydrolysis to carboxylic acids or reduction to amines) compared to the amide or ester groups in isoxazole derivatives .

Substituent Effects :

  • The 2-chloro-6-fluoro substitution pattern on the phenyl ring is conserved across all compounds, suggesting shared electronic effects (electron-withdrawing) that influence aromatic electrophilic substitution reactivity.

Solubility and Polarity :

  • The amide-containing isoxazole derivative (CAS 4415-11-6) likely exhibits higher aqueous solubility than the nitrile due to hydrogen-bonding capacity, whereas the ester analog (CAS 4415-09-2) may have intermediate solubility .

Biological Activity

3-(2-Chloro-6-fluorophenyl)propanenitrile, also known as (3S)-3-amino-3-(2-chloro-6-fluorophenyl)propanenitrile , is a compound gaining attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H8ClFN2C_9H_8ClFN_2. The presence of a chloro and fluorine atom in its structure suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.
  • Receptor Interaction : It may interact with neurotransmitter receptors or other cellular receptors, influencing signal transduction pathways.
  • Neurite Outgrowth Induction : Similar compounds have been shown to promote neurite outgrowth, suggesting that this compound could have neurotropic properties.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from degeneration.
  • Anti-inflammatory Properties : The compound could potentially reduce inflammation by modulating cytokine release.
  • Antitumor Activity : Some derivatives have shown promise in inhibiting tumor cell proliferation.

Study 2: Enzyme Interaction

A comparative analysis of related compounds indicated that those with similar structural motifs could inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This suggests that this compound might also exhibit anti-inflammatory effects through COX inhibition .

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeReference
This compoundPotential neurotropic activity
Methylene-cycloalkylacetate (MCA)Neurite outgrowth
COX inhibitorsAnti-inflammatory

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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